1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-
Overview
Description
1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the N-(3-methoxypropyl) group. One common method involves the reaction of o-phenylenediamine with 3-methoxypropylamine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- can be compared with other benzimidazole derivatives, such as:
2-Aminobenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Thiabendazole: An anthelmintic agent used to treat parasitic infections.
The uniqueness of 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- lies in its specific functional group (N-(3-methoxypropyl)), which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Biological Activity
1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- is a derivative of benzimidazole, a compound characterized by a benzene ring fused to an imidazole ring. This specific derivative is notable for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)-, exhibit significant antimicrobial activity. Various studies have demonstrated their efficacy against a range of bacterial and fungal strains. For instance, derivatives like 2-aminobenzimidazole have been shown to possess selective inhibition against multiple pathogens in vitro and in vivo .
Anticancer Activity
The compound has also been studied for its anticancer potential. Benzimidazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, such as disrupting DNA replication and inducing apoptosis. Specific studies have reported that certain benzimidazole compounds can inhibit cancer cell lines with IC50 values in the micromolar range .
The mechanisms by which 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- exerts its biological effects include:
- Enzyme Inhibition : The compound can interact with enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
- Targeting Sodium Channels : Some benzimidazole derivatives modulate sodium channels (e.g., Nav1.8), which are essential for neuronal signaling and may play a role in pain management .
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS is linked to the induction of apoptosis in cancer cells and parasites, enhancing the therapeutic effects against diseases like leishmaniasis .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
2-Aminobenzimidazole | Antimicrobial, Anticancer | Enzyme inhibition |
Thiabendazole | Anthelmintic | Disruption of parasite metabolism |
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine | Antiviral | Receptor modulation |
The unique functional group (N-(3-methoxypropyl)) in 1H-Benzimidazol-2-amine enhances its specificity and potency compared to other benzimidazole derivatives. This specificity may lead to distinct biological activities that are advantageous for drug development.
Study on Anticancer Activity
In a recent study examining the anticancer properties of benzimidazole derivatives, 1H-Benzimidazol-2-amine, N-(3-methoxypropyl)- was found to significantly inhibit the growth of various cancer cell lines. The study reported IC50 values indicating effective cytotoxicity at low concentrations . The compound induced apoptosis through ROS generation and mitochondrial dysfunction.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. It demonstrated potent inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests its potential as an alternative treatment option for resistant infections.
Properties
IUPAC Name |
N-(3-methoxypropyl)-1H-benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-15-8-4-7-12-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGNYNILNQTDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261805 | |
Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-58-5 | |
Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924859-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxypropyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.